molecular formula C8H12BNO5S B13414163 2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid

2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid

Cat. No.: B13414163
M. Wt: 245.07 g/mol
InChI Key: UEQVWXIHGFFYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid typically involves the reaction of phenylboronic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid can be compared with other boronic acids used in Suzuki-Miyaura reactions:

The uniqueness of this compound lies in its specific functional group, which can provide distinct reactivity and solubility characteristics compared to other boronic acids.

Properties

Molecular Formula

C8H12BNO5S

Molecular Weight

245.07 g/mol

IUPAC Name

[2-(dimethylsulfamoyloxy)phenyl]boronic acid

InChI

InChI=1S/C8H12BNO5S/c1-10(2)16(13,14)15-8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3

InChI Key

UEQVWXIHGFFYRS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OS(=O)(=O)N(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.